Cas no 302355-79-9 (4-(azetidin-3-yl)morpholine)

4-(Azetidin-3-yl)morpholine is a versatile heterocyclic compound featuring both azetidine and morpholine moieties, offering a unique structural framework for pharmaceutical and chemical applications. Its rigid yet flexible bicyclic structure makes it a valuable intermediate in medicinal chemistry, particularly for the design of bioactive molecules targeting central nervous system (CNS) disorders and other therapeutic areas. The compound's nitrogen-rich scaffold enhances binding affinity to biological targets, while its balanced lipophilicity improves bioavailability. Its synthetic utility is further underscored by its compatibility with diverse functionalization strategies, enabling precise modifications for structure-activity relationship (SAR) studies. This compound is particularly advantageous for researchers developing novel ligands or probes in drug discovery.
4-(azetidin-3-yl)morpholine structure
4-(azetidin-3-yl)morpholine structure
Product Name:4-(azetidin-3-yl)morpholine
CAS No:302355-79-9
MF:C7H14N2O
MW:142.198861598969
MDL:MFCD11617823
CID:299188
PubChem ID:13401973
Update Time:2025-08-04

4-(azetidin-3-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • Morpholine,4-(3-azetidinyl)-
    • 4-(azetidin-3-yl)morpholine
    • Morpholine, 4-(3-azetidinyl)- (9CI)
    • 4-(3-azetidinyl)morpholine(SALTDATA: 2HCl 0.3H2O)
    • AKOS005172383
    • CHEMBL4515109
    • PB14706
    • BB 0260382
    • 4-Azetidin-3-yl-morpholine
    • 4-azetidin-3-ylmorpholine dihydrochloride
    • EN300-264686
    • SY097447
    • 4-(3-AZETIDINYL)MORPHOLINE
    • 4-azetidin-3-ylmorpholine
    • AS-50615
    • CS-0051181
    • MFCD09264459
    • 302355-79-9
    • TQP1370
    • FT-0760701
    • P10720
    • AMY34889
    • SCHEMBL91524
    • GLHXYSFEVOAOSL-UHFFFAOYSA-N
    • DB-014427
    • STK506204
    • ALBB-010098
    • MDL: MFCD11617823
    • Inchi: 1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2
    • InChI Key: GLHXYSFEVOAOSL-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)C1CNC1

Computed Properties

  • Exact Mass: 142.11072
  • Monoisotopic Mass: 142.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 24.5Ų

Experimental Properties

  • Density: 1.100
  • Boiling Point: 227 ºC
  • Flash Point: 91 ºC
  • PSA: 24.5

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4-(azetidin-3-yl)morpholine Suppliers

Amadis Chemical Company Limited
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(CAS:302355-79-9)4-(azetidin-3-yl)morpholine
Order Number:A938601
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:27
Price ($):2621.0
Email:sales@amadischem.com

Additional information on 4-(azetidin-3-yl)morpholine

Recent Advances in the Study of 4-(azetidin-3-yl)morpholine (CAS: 302355-79-9) in Chemical Biology and Pharmaceutical Research

The compound 4-(azetidin-3-yl)morpholine (CAS: 302355-79-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring both azetidine and morpholine moieties, has been identified as a promising scaffold for drug discovery, particularly in the development of small-molecule inhibitors targeting various biological pathways. Recent studies have explored its synthesis, physicochemical properties, and biological activities, shedding light on its potential as a versatile building block in medicinal chemistry.

One of the key areas of interest in recent research has been the role of 4-(azetidin-3-yl)morpholine as a pharmacophore in kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into a series of novel compounds designed to target protein kinases involved in cancer signaling pathways. The study reported that derivatives of 4-(azetidin-3-yl)morpholine exhibited improved selectivity and potency compared to previous generations of kinase inhibitors, with particular efficacy against certain tyrosine kinases. The researchers attributed this enhanced performance to the compound's optimal three-dimensional structure and its ability to form crucial hydrogen bonds with kinase active sites.

Another significant development involves the application of 4-(azetidin-3-yl)morpholine in central nervous system (CNS) drug discovery. Research published in ACS Chemical Neuroscience in early 2024 highlighted its potential as a scaffold for developing novel neuroprotective agents. The study found that certain derivatives showed promising activity in models of neurodegenerative diseases, with improved blood-brain barrier penetration compared to similar compounds lacking the azetidine-morpholine combination. This research opens new avenues for addressing challenging CNS disorders where drug delivery has traditionally been problematic.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to produce 4-(azetidin-3-yl)morpholine and its derivatives. A 2023 paper in Organic Process Research & Development described a novel catalytic asymmetric synthesis method that significantly improved the yield and enantiomeric purity of the compound. This methodological breakthrough is particularly important given the increasing demand for chiral purity in pharmaceutical development, where different enantiomers can have dramatically different biological activities and safety profiles.

The physicochemical properties of 4-(azetidin-3-yl)morpholine have also been the subject of recent investigation. Computational studies published in the Journal of Chemical Information and Modeling have provided detailed insights into its conformational flexibility, solvation properties, and potential for forming stable complexes with biological targets. These studies have been instrumental in guiding the rational design of new derivatives with optimized drug-like properties, including improved solubility and metabolic stability.

Looking forward, the versatility of 4-(azetidin-3-yl)morpholine as a building block in medicinal chemistry appears to be driving continued research interest. Several pharmaceutical companies have recently included derivatives of this compound in their preclinical pipelines, targeting indications ranging from oncology to inflammatory diseases. As the understanding of its structure-activity relationships deepens, and as synthetic methodologies continue to improve, 4-(azetidin-3-yl)morpholine is poised to play an increasingly important role in drug discovery efforts across multiple therapeutic areas.

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Amadis Chemical Company Limited
(CAS:302355-79-9)4-(azetidin-3-yl)morpholine
A938601
Purity:99%
Quantity:10g
Price ($):2621.0
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